10-Oxohexadecanoic acid

Description

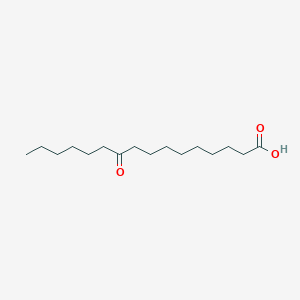

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-oxohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFPQNKLKQDSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407385 | |

| Record name | 10-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-26-8 | |

| Record name | 10-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Sources of 10 Oxohexadecanoic Acid

Identification in Plant Cutins

Cutin is a complex biopolyester that forms the structural framework of the plant cuticle, a protective layer covering the epidermis of leaves, fruits, and stems of higher plants. google.comoup.com This layer serves as a crucial barrier against environmental stresses. google.com The monomers that constitute cutin are typically long-chain fatty acids, and 10-oxohexadecanoic acid has been identified as one of these constituent monomers. google.com

Research on the chemical composition of lime (Citrus aurantifolia) fruit cutin has revealed the presence of this compound. science.gov In comparative studies, this compound, along with 10,16-dihydroxyhexadecanoic acid, was identified as a major aliphatic component. nih.govresearchgate.net Specifically, the cutin of lime was found to contain 20.44% of 16-hydroxy-10-oxohexadecanoic acid. nih.govresearchgate.netresearchgate.net Further analysis involving degradative treatments of lime fruit cutin has led to the identification of oligomeric esters based on 10,16-dihydroxyhexadecanoic acid and 10-oxo-16-hydroxyhexadecanoic acid units. science.govebi.ac.uk

Similar to lime, the cutin of grapefruit (Citrus paradisi) has been analyzed to determine its monomeric composition. nih.govresearchgate.netscience.gov These studies confirmed the presence of 16-hydroxy-10-oxohexadecanoic acid as a significant component. nih.govresearchgate.netresearchgate.net In one analysis, grapefruit cutin was found to contain 35.80% of 16-hydroxy-10-oxohexadecanoic acid. nih.govresearchgate.netresearchgate.net The presence of this keto fatty acid is a notable feature of citrus cutin. acs.org

| Fruit Cutin | Percentage of 16-Hydroxy-10-oxohexadecanoic Acid |

| Citrus aurantifolia (Lime) | 20.44% nih.govresearchgate.netresearchgate.net |

| Citrus paradisi (Grapefruit) | 35.80% nih.govresearchgate.netresearchgate.net |

Beyond citrus fruits, 16-hydroxy-10-oxohexadecanoic acid is recognized as a component of the cutin biopolymer in other plants as well. researchgate.net It is classified as an omega-hydroxy-long-chain fatty acid and is considered a plant metabolite. nih.gov This compound is a derivative of hexadecanoic acid, featuring an oxo group at the 10th position and a hydroxy group at the 16th position. nih.gov Its synthesis can be achieved from 10,16-dihydroxyhexadecanoic acid, a major monomer found in tomato cuticle. researchgate.netresearchgate.net

16-Hydroxy-10-oxohexadecanoic acid is recognized as a plant metabolite. ebi.ac.uknih.gov Plant metabolites are compounds produced during metabolic reactions in plants. ebi.ac.uk This particular fatty acid is categorized as an oxo fatty acid and an omega-hydroxy-long-chain fatty acid. ebi.ac.uknih.gov Such compounds are integral to the structure and function of the plant cuticle, a hydrophobic layer that protects plants. google.com

Detection in Marine Organisms

The occurrence of this compound is not limited to the terrestrial plant kingdom; it has also been identified in marine environments.

This compound has been reported to be present in the red seaweed Gracilariopsis longissima. nih.govsmolecule.comnih.govmdpi.com This finding indicates that the compound is synthesized by marine algae, highlighting its distribution across different biological kingdoms.

Association with Other Organisms

While this compound has been reported in organisms such as the red algae Gracilariopsis longissima, its hydroxylated form, 16-hydroxy-10-oxohexadecanoic acid, has been identified as a plant metabolite in various species. nih.govnih.gov This long-chain fatty acid is characterized by a hexadecanoic acid structure substituted with an oxo group at the 10th carbon and a hydroxyl group at the 16th carbon. nih.govhmdb.ca Research has confirmed its presence in specific plants, including Glycine max and Punica granatum.

Presence of 16-Hydroxy-10-oxohexadecanoic Acid in Glycine max

16-Hydroxy-10-oxohexadecanoic acid has been reported as a lipid component found in Glycine max, the soybean plant. nih.govplantaedb.com Its identification as a plant metabolite within this species contributes to the broader understanding of fatty acid profiles in legumes. nih.gov

Research Findings: Identification of 16-Hydroxy-10-oxohexadecanoic Acid in Glycine max

| Parameter | Finding | Source |

|---|---|---|

| Organism | Glycine max (Soybean) | plantaedb.com |

| Compound | 16-Hydroxy-10-oxohexadecanoic acid | plantaedb.com |

| Classification | Lipid and lipid-like molecule / Fatty Acyl / Fatty acid and conjugate / Long-chain fatty acid | plantaedb.com |

| Role | Plant Metabolite | nih.gov |

Identification of 16-Hydroxy-10-oxohexadecanoic Acid in Punica granatum L. Peel Extracts

Phytochemical analysis of extracts from the peel of Punica granatum L. (pomegranate) has led to the identification of 16-hydroxy-10-oxohexadecanoic acid. jmbfs.org A study utilizing MassHunter software to analyze the extracts listed this compound among the identified lipid and lipid-like molecules. jmbfs.org Pomegranate peels, often considered industrial waste, are rich in a variety of bioactive compounds. jmbfs.org

Research Findings: Identification of 16-Hydroxy-10-oxohexadecanoic Acid in Punica granatum L. Peel

| Parameter | Finding | Source |

|---|---|---|

| Organism | Punica granatum L. (Pomegranate) | jmbfs.org |

| Part | Peel | jmbfs.org |

| Compound | 16-Hydroxy-10-oxohexadecanoic acid | jmbfs.org |

| Classification | Lipid and lipid-like molecule / Long chain fatty acid | jmbfs.org |

| Analysis Method | Comparison of MS and MS/MS data with literature and databases | jmbfs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 16-Hydroxy-10-oxohexadecanoic acid |

| trans-10-Hydroxy-2-decenoic acid |

Biological Functions and Physiological Roles

Neurodegenerative Disease Research

The exploration of natural compounds for therapeutic applications in neurodegenerative diseases is a significant area of research. nih.govmdpi.com These disorders, such as Alzheimer's and Parkinson's disease, are often characterized by complex pathologies including oxidative stress, neuroinflammation, and the aggregation of proteins like alpha-synuclein. nih.govbiorxiv.org The potential for fatty acids and their derivatives to act as therapeutic leads is being investigated, partly through computational or in silico methods.

In Silico Studies and Binding Affinity to Targets

In silico studies are a critical first step in modern drug discovery, allowing researchers to predict the interaction between a molecule and a biological target computationally before undertaking laboratory experiments. nih.gov While direct and extensive in silico studies detailing the binding affinity of 10-Oxohexadecanoic acid to a wide range of neurodegenerative targets are not widely published, the principles of such research are well-established for similar natural compounds. nih.govresearchgate.net This approach is used to evaluate the potential of molecules to interact with key proteins involved in disease pathology.

Key protein targets in neurodegenerative disease research include:

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy in treating Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive functions like memory and learning. mdpi.com

Dopamine (B1211576) Receptor D2: This receptor is a key target in Parkinson's disease, as dopamine pathways are central to motor control.

Monoamine Oxidase B (MAO-B): MAO-B is involved in the breakdown of dopamine. Inhibiting this enzyme can increase dopamine levels, offering symptomatic relief in Parkinson's disease.

Alpha-synuclein: The aggregation of this protein is a hallmark of Parkinson's disease and other synucleinopathies, making it a target for therapies aimed at preventing or reversing this process. biorxiv.orgnih.gov

DJ-1 Protein (PARK7): This protein is involved in protecting neurons from oxidative stress and its dysfunction is linked to familial forms of Parkinson's disease. wikipedia.orgnih.gov It functions as a redox-sensitive chaperone and has been identified as a potential metal-binding protein, protecting against metal-induced cytotoxicity. wikipedia.orgnih.gov

Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor is a master regulator of the antioxidant response in the body. affbiotech.com Activating the Nrf2 pathway can help protect neurons from oxidative stress, a common feature of neurodegenerative diseases. mdpi.comaffbiotech.com

The theoretical evaluation of this compound against these targets would involve molecular docking simulations to predict binding energy and affinity, providing a basis for further laboratory investigation.

Interactive Data Table: Key Protein Targets in Neurodegenerative Disease

| Target Protein | Associated Disease(s) | Function in Pathophysiology | Therapeutic Strategy |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Breaks down the neurotransmitter acetylcholine. mdpi.com | Inhibition to increase acetylcholine levels. mdpi.com |

| Dopamine Receptor D2 | Parkinson's Disease | Binds dopamine, crucial for motor control. | Modulation of receptor activity. |

| Monoamine Oxidase B | Parkinson's Disease | Degrades dopamine in the brain. | Inhibition to conserve dopamine. |

| Alpha-synuclein | Parkinson's Disease, Lewy Body Dementia | Aggregates to form toxic fibrils (Lewy bodies). biorxiv.org | Inhibition of aggregation, promotion of clearance. biorxiv.org |

| DJ-1 Protein (PARK7) | Parkinson's Disease | Protects against oxidative stress; deglycase activity. wikipedia.orguniprot.org | Enhancement of its protective functions. |

Potential as a Therapeutic Lead Molecule

Natural compounds, including various fatty acids, are increasingly considered for their therapeutic potential in neurodegenerative disorders. nih.gov Their ability to interact with multiple pathological pathways—such as inflammation, oxidative stress, and protein aggregation—makes them attractive candidates for development. researchgate.net Molecules that can modulate targets like Nrf2 or inhibit protein aggregation are of particular interest. mdpi.combiorxiv.org The journey from a promising in silico finding to a viable therapeutic lead involves extensive preclinical and clinical validation.

Immunomodulatory Functions

The gut microbiota plays a crucial role in host health, influencing metabolism and immunity through the production of various metabolites. nih.gov Long-chain fatty acid intermediates derived from microbial activity are an emerging area of interest for their biological activities.

Role of Gut Microbiota-Derived Metabolites

The gut microbiome produces a vast array of secondary metabolites from dietary components, including polyunsaturated fatty acids. nih.gov These metabolites can have significant systemic effects. For instance, certain oxo-fatty acids, which are structurally related to this compound, are known to be produced by gut bacteria such as Lactobacillus plantarum. nih.gov These compounds are recognized for their ability to modulate host physiological processes, including energy metabolism and immune responses. nih.govresearchgate.net

Research on Biological Activities of Microbially Derived Long-Chain Fatty Acid Intermediates

Research into microbially derived long-chain fatty acid intermediates has revealed potent biological effects. A notable example is 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite derived from γ-linolenic acid by gut bacteria. nih.gov Studies have shown that this compound can act as a powerful immunomodulator. nih.gov

Key research findings on related microbial fatty acid metabolites include:

Suppression of T-cell Proliferation: γKetoC has been shown to significantly suppress the proliferation of CD4+ T cells. nih.gov

Inhibition of Inflammatory Cytokines: The compound inhibits the production of inflammatory cytokines like IL-6, which is induced by lipopolysaccharide (LPS). nih.gov

Modulation of the NRF2 Pathway: γKetoC stimulates the NRF2 pathway in dendritic cells, which is a key mechanism for its anti-inflammatory effects. nih.gov

Interaction with G-protein coupled receptors (GPCRs): The immunomodulatory effects of γKetoC on dendritic cells may involve GPR40/120 signaling. nih.gov

These findings highlight the potential for microbially-derived oxo-fatty acids to influence host immunity, suggesting a plausible, though yet unexplored, role for this compound in similar pathways.

Cancer Research and Biomarker Potential

The study of fatty acids in oncology is multifaceted, encompassing their roles in tumor metabolism and their potential as biomarkers for cancer detection and prognosis. nih.govmdpi.com While research specifically on this compound in cancer is limited, studies on its parent compound, hexadecanoic acid (palmitic acid), provide valuable context.

Research has indicated that hexadecanoic acid, isolated from natural sources like the brown seaweed Turbinaria ornata, possesses anticancer properties. researchgate.net In vitro studies have demonstrated its ability to inhibit the growth of human colon cancer cells (HT-29). researchgate.net The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G0/G1 phase. researchgate.net Furthermore, hexadecanoic acid has been shown to reduce the frequency of micronuclei, which are biomarkers of genetic damage, and enhance apoptosis in precancerous lesions in animal models. nih.gov

The potential for fatty acids and their derivatives to serve as biomarkers is also an active area of investigation. nih.govnih.gov Molecular biomarkers, which can be detected in tissues or bodily fluids like blood and urine, are crucial for early cancer detection, diagnosis, and monitoring therapeutic response. nih.govmdpi.commdpi.com Alterations in the profiles of specific fatty acids could potentially indicate the presence of cancer, although this application requires extensive validation to establish the necessary sensitivity and specificity. nih.gov

Interactive Data Table: Anticancer Research on Related Fatty Acids

| Compound | Cancer Cell Line/Model | Observed Effects | Potential Mechanism |

|---|---|---|---|

| Hexadecanoic acid | HT-29 (Human Colon Cancer) | Cell growth inhibition, induction of apoptosis. researchgate.net | Cell cycle arrest at G0/G1 phase. researchgate.net |

Differential Levels in Bladder Cancer and Renal Cell Carcinoma

Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have revealed altered levels of a hydroxylated form of this compound, specifically 16-hydroxy-10-oxohexadecanoic acid, in patients with bladder cancer (BC) and renal cell carcinoma (RCC). Research has indicated that the levels of this compound are downregulated in both BC and RCC patient groups when compared to healthy controls. This consistent decrease suggests a potential role for this fatty acid in the pathology of these urological cancers.

Predictive Ability in Cancer Diagnosis

The differential expression of 16-hydroxy-10-oxohexadecanoic acid has demonstrated significant potential as a biomarker for the diagnosis of bladder and renal cancers. One study identified this compound as having the best predictive ability among a panel of metabolites, with a receiver operating characteristic (ROC) area under the curve (AUC) of nearly 1.00 for distinguishing cancer patients from healthy individuals. This high level of accuracy underscores its promise as a non-invasive diagnostic marker.

Table 1: Predictive Performance of 16-hydroxy-10-oxohexadecanoic acid in Cancer Diagnosis

| Cancer Type | Predictive Metric | Value |

| Bladder & Renal Cancer | ROC AUC | ~1.00 |

Association with Inflammatory Processes in Cancer

While direct studies on the role of this compound in cancer-related inflammation are limited, the broader class of fatty acids and their metabolites are known to be key players in inflammatory pathways that are often dysregulated in the tumor microenvironment. Chronic inflammation is a well-established hallmark of cancer, contributing to tumor initiation, progression, and metastasis. Pro-inflammatory signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), are often constitutively active in cancer cells and are influenced by lipid mediators. Although specific research on this compound is needed, related fatty acids have been shown to modulate the production of inflammatory cytokines and influence the activity of these critical signaling pathways, suggesting a potential, yet currently unexplored, role for this compound in the inflammatory milieu of cancer.

Anti-diabetic Activity

Oxohexadecenoic acids, unsaturated derivatives of this compound, have shown promise in the context of metabolic diseases, particularly diabetes, through their interaction with key regulatory proteins.

Dual Agonism towards Peroxisome Proliferator-Activated Receptors (PPAR) α/γ by Oxohexadecenoic Acids

Certain marine-derived oxohexadecenoic acids, namely (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid, have been identified as semi-potent dual agonists for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These nuclear receptors are critical regulators of lipid and glucose metabolism. The dual agonism of these oxohexadecenoic acids suggests they can simultaneously address both dyslipidemia and hyperglycemia, which are characteristic features of type 2 diabetes.

Potential as Lead Compounds for Anti-diabetic Drugs

The unique ability of oxohexadecenoic acids to act as dual PPARα/γ agonists positions them as attractive lead compounds for the development of novel anti-diabetic medications. For instance, research on (E)-9-Oxooctadec-10-en-12-ynoic acid has demonstrated that it mediates its anti-diabetic activity by increasing insulin-stimulated glucose uptake in muscle cells through the activation of the phosphoinositide 3-kinase (PI3K) pathway. The structural backbone of this and other related oxohexadecenoic acids provides a foundation for medicinal chemists to design and synthesize more potent and selective derivatives with improved pharmacokinetic properties for the treatment of diabetes.

General Biological Role

In a broader physiological context, this compound and its derivatives are classified as long-chain fatty acids. These molecules are fundamental components of cellular structures and are involved in various metabolic processes.

16-hydroxy-10-oxohexadecanoic acid has been identified as a plant metabolite, found in organisms such as Glycine max (soybean). In humans and other animals, long-chain fatty acids serve as a crucial energy source, being metabolized through pathways like beta-oxidation. They are also integral to the structure of cellular membranes, contributing to their fluidity and function. Furthermore, they can act as signaling molecules, participating in complex cellular communication networks. While the specific and unique biological roles of this compound are still being elucidated, its classification places it at the crossroads of cellular metabolism, structure, and signaling.

Energy Source

While direct studies specifically detailing the complete metabolic pathway of this compound as a primary energy source are not extensively documented in publicly available research, its role can be inferred from the well-established principles of fatty acid metabolism. As a long-chain keto fatty acid, this compound is recognized as a potential energy source for cellular processes. The catabolism of fatty acids, known as β-oxidation, is a fundamental process by which cells generate metabolic energy in the form of adenosine (B11128) triphosphate (ATP).

The process of β-oxidation systematically shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2. Acetyl-CoA can then enter the citric acid cycle (Krebs cycle) to generate more ATP, while NADH and FADH2 donate electrons to the electron transport chain, the primary site of ATP synthesis. The presence of a ketone group at the 10th carbon position of hexadecanoic acid suggests that it would likely undergo a modified β-oxidation process.

Research on similar keto fatty acids indicates their capacity to be metabolized for energy. For instance, studies on other oxo-fatty acids have shown their involvement in energy metabolism. A study on 10-oxo-12(Z)-octadecenoic acid, a metabolite produced by gut bacteria, demonstrated its ability to enhance energy expenditure in mice, suggesting a direct role in regulating host energy metabolism. nih.gov This supports the principle that keto fatty acids can be utilized by the body's energy-producing pathways.

The initial steps of the breakdown of this compound would likely involve enzymatic processes that can accommodate the ketone group. While the specific enzymes involved in the metabolism of this particular keto fatty acid have not been fully elucidated, the fundamental biochemical machinery for fatty acid oxidation is adaptable to a variety of fatty acid structures.

Energy Storage

Similar to other fatty acids, this compound can be incorporated into triglycerides for energy storage. Triglycerides are the primary form of energy storage in animals and are composed of a glycerol (B35011) backbone esterified with three fatty acid molecules. When the body has a surplus of energy, fatty acids are synthesized or obtained from the diet and stored in adipose tissue as triglycerides.

The process of esterification, which links fatty acids to the glycerol molecule, is a general mechanism that is not highly specific to the exact structure of the fatty acid chain. Therefore, it is biochemically plausible that this compound, once activated to its acyl-CoA derivative, can be utilized by the enzymes responsible for triglyceride synthesis.

Nutrient

This compound is considered a nutrient, as it is a type of fatty acid that can be obtained from dietary sources and utilized by the body for its metabolic needs. Fatty acids are essential components of a healthy diet, serving as a concentrated source of energy and as building blocks for cellular structures.

As a nutrient, this compound would be absorbed in the small intestine, a process common to other dietary lipids. Once absorbed, it can be transported to the liver and other tissues to be either metabolized for immediate energy, incorporated into cell membranes, or stored as triglycerides for future energy needs. The importance of medium-chain and long-chain fatty acids in animal nutrition is well-documented, and this compound falls within this category of essential dietary lipids. researchgate.net

Analytical Methodologies for 10 Oxohexadecanoic Acid Research

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the non-destructive analysis of 10-oxohexadecanoic acid and the cutin biopolymer it constitutes. Various NMR methods provide detailed insights into the chemical environment of atomic nuclei, enabling the precise mapping of molecular structures.

Cross-polarization magic-angle spinning (CPMAS) 13C NMR is a powerful solid-state NMR technique used to analyze the structure of intact cutin, a complex biopolymer largely insoluble in common solvents. This method provides valuable information on the different types of carbon atoms present in the polymer network, including those of this compound.

In the 13C CPMAS NMR spectrum of cutin, distinct chemical shift regions correspond to the major structural classes of its constituent monomers. oup.com The spectra are typically characterized by signals from long methylene chains ((CH₂)n), oxygenated aliphatic carbons (CH₂O and CHO), and carboxyl groups, which can be present as either free acids or esters. oup.com

Key chemical shift assignments in the 13C CPMAS NMR spectrum of cutin are detailed in the table below.

| Chemical Shift (ppm) | Assignment | Structural Component |

| 172 | Carboxyl Groups | Esters and Acids |

| 73 | Oxygenated Aliphatics | CHO |

| 63 | Oxygenated Aliphatics | CH₂O |

| 34 | Methylene Chains | (CH₂)n |

| 29 | Methylene Chains | (CH₂)n |

| 26 | Methylene Chains | (CH₂)n |

This table is based on data from a study on the NMR spectra of cutins. oup.com

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a fundamental technique for determining the purity of chemical compounds, including synthesized or isolated this compound. Absolute quantitative 1H NMR (qNMR) offers a distinct advantage for purity assessment as it is a primary analytical method that can detect and quantify both proton-bearing impurities and non-protonated inorganic impurities. nih.gov

The methodology for absolute quantitative 1H NMR involves the accurate weighing of the sample and an internal standard. nih.gov By comparing the integral of a specific resonance signal from the analyte to that of the standard, a precise quantification of the analyte's purity can be achieved. This technique is particularly valuable as it is nondestructive and can be performed on small sample sizes. nih.gov For complex mixtures or to resolve overlapping signals from impurities, two-dimensional (2D) NMR techniques can be employed to enhance spectral resolution. nih.gov

To overcome the challenges of analyzing the insoluble cutin biopolymer, high-resolution magic angle spinning (HRMAS) NMR spectroscopy on solvent-swollen samples can be utilized. This technique, which includes various one- and two-dimensional NMR experiments, provides more detailed structural information than solid-state NMR. researchgate.net

2D NMR techniques such as Total Correlation Spectroscopy (TOCSY) applied to cutin can reveal proton resonances similar to those found in other cuticular components of higher plants. researchgate.net These experiments help to identify the various functionalities present within the polymer, including epoxy groups, free primary alcohols, and carboxylic acid groups, which are all relevant to the structure of monomers like this compound. researchgate.net This detailed analysis provides a deeper understanding of how this compound is integrated into the complex, three-dimensional structure of cutin.

Mass spectrometry is an indispensable tool for the structural analysis of fatty acids, providing information on molecular weight and fragmentation patterns that aid in the determination of molecular structure.

A specific and powerful mass spectrometry technique for locating the position of the oxo group in oxofatty acids like this compound is charge-remote fragmentation. nih.govcore.ac.uk This method involves the high-energy collisional activation of cationized fatty acids. nih.govcore.ac.uk

In this process, the oxofatty acid is cationized with alkali metal ions (such as Li+, Na+, K+) or alkaline earth metal ions (such as Mg2+, Ca2+). nih.govcore.ac.uk Upon high-energy activation, these cationized molecules undergo fragmentations that are remote from the charge site, leading to a characteristic product-ion pattern. nih.govcore.ac.uk This pattern displays a distinct gap that corresponds to the location of the oxo group on the fatty acid chain. nih.govcore.ac.uk

This gap is bordered by two peaks of high intensity, which are crucial for identifying the oxo position. nih.govcore.ac.uk One of these peaks arises from the cleavage of the C-C bond beta to the oxo group and proximal to the charge, while the other results from the cleavage of the C-C bond gamma to the oxo group and distal to the charge. nih.gov By identifying this gap and the flanking high-intensity ions, the precise location of the carbonyl group can be determined. nih.govcore.ac.uk

| Compound Name |

| This compound |

Mass Spectrometry (MS) Applications

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and isolation of specific fatty acids from complex mixtures. gerli.com Both analytical and preparative scale HPLC can be utilized, with the latter allowing for the collection of purified fractions for further analysis. nih.gov

Reversed-phase HPLC is the most common mode for fatty acid purification. researchgate.net In this technique, a nonpolar stationary phase (such as a C18-silica column) is used with a polar mobile phase, typically a mixture of solvents like acetonitrile (B52724), methanol, and water. nih.govresearchgate.net Separation is based on the differential partitioning of the fatty acids between the stationary and mobile phases, with more nonpolar compounds being retained longer on the column.

To facilitate detection, especially when a UV detector is used, fatty acids are often derivatized to introduce a chromophore. For instance, conversion to naphthacyl esters allows for highly sensitive UV detection at 246 nm. edpsciences.org This derivatization does not destroy the molecule, permitting the recovery of the purified fatty acid esters. edpsciences.org By carefully controlling the mobile phase composition, often through a gradient elution, complex mixtures of fatty acids can be resolved into individual components. edpsciences.org

Table 4: Example HPLC Conditions for Fatty Acid Purification

| Parameter | Condition 1 (Naphthacyl Esters) edpsciences.org | Condition 2 (Free Fatty Acids) researchgate.net |

|---|---|---|

| Column | Reversed-phase | Reversed-phase C18 (semi-preparative) |

| Mobile Phase | Ternary gradient of methanol-acetonitrile-water | Acetonitrile : methanol : hexane (900:80:15 v/v/v) with 0.2% acetic acid |

| Detection | UV at 246 nm | Not specified (likely UV or Refractive Index) |

| Purpose | High-resolution separation of a standard mixture | Preparative purification from an enzymatic reaction |

Radial chromatography is a form of planar chromatography where the mobile phase moves outward from the center of a circular stationary phase, typically a coated plate or paper. youtube.comjuniata.edu The sample is applied at the center, and as the solvent migrates radially, the components of the mixture separate into concentric rings or arcs based on their differential affinities for the stationary and mobile phases. youtube.com

This technique is particularly useful for rapid separations. youtube.com The entire system is usually kept in a covered chamber to ensure the atmosphere is saturated with solvent vapor, which prevents evaporation and allows for consistent development of the chromatogram. youtube.com While commonly demonstrated with simple mixtures like ink dyes on filter paper, the principle can be applied to the separation of lipids. juniata.edu

For separating a lipid mixture containing this compound, a polar stationary phase like silica gel would be used. A nonpolar mobile phase would carry the less polar lipids further from the origin, while more polar lipids, such as those containing keto and carboxyl groups, would interact more strongly with the silica and travel shorter distances. This would result in the separation of lipids into distinct concentric zones based on their polarity.

In Silico and Computational Approaches

In silico and computational methods are increasingly vital in chemical research, allowing for the prediction of molecular properties and potential biological activities before extensive laboratory work is undertaken. nih.gov These approaches use a molecule's chemical structure to calculate various descriptors and predict its behavior.

For a compound like this compound, various physicochemical properties and drug-likeness parameters can be predicted using web-based tools and specialized software. univ-ovidius.roorganic-chemistry.org These predictions are based on quantitative structure-property relationship (QSPR) models, which correlate structural features with experimental data from large chemical libraries. nih.gov

Key predicted properties include:

Lipophilicity (LogP): Predicts how a compound partitions between an oily (lipid) and an aqueous phase, which is crucial for membrane permeability.

Water Solubility (LogS): Indicates how well a compound dissolves in water, affecting its absorption and distribution.

Pharmacokinetic (ADME) Properties: Absorption, Distribution, Metabolism, and Excretion are critical parameters in drug development.

Drug-Likeness: Evaluates if a compound's structure resembles known drugs, often based on rules like Lipinski's Rule of Five.

Computational studies can also delve deeper into the molecular behavior of keto acids, such as investigating keto-enol tautomerization, which can be crucial for understanding their chemical reactivity and interaction with biological systems. rsc.org These predictive models help to prioritize compounds for further experimental validation, saving time and resources. nih.gov

Table 5: Predicted Physicochemical Properties for Alpha-Linolenic Acid (an example fatty acid)

| Property | Prediction Method | Predicted Value | Implication |

|---|---|---|---|

| Molecular Weight | SwissADME | 278.43 g/mol | Conforms to drug-likeness criteria |

| Lipophilicity (Log P o/w) | Consensus LogP (SwissADME) | 5.09 | Moderately to highly lipophilic univ-ovidius.ro |

| Water Solubility (Log S) | ESOL | -4.78 | Poorly soluble univ-ovidius.ro |

| Water Solubility (Log S) | SILICOS-IT | -3.96 | Soluble univ-ovidius.ro |

| Water Solubility (Log S) | Ali | -7.04 | Very poorly soluble univ-ovidius.ro |

| Gastrointestinal Absorption | SwissADME | High | Likely well-absorbed orally |

Virtual Screening and Docking Studies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is often followed by molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com The goal of molecular docking is to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

In the context of this compound, virtual screening could be employed to screen various protein databases to identify potential biological targets. Once potential targets are identified, molecular docking simulations would be performed to predict how this compound might bind to these targets. The docking process involves placing the three-dimensional structure of this compound into the binding site of a target protein and evaluating the interaction energy. This energy, often referred to as the binding affinity or docking score, provides an estimate of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.

For instance, in studies of other fatty acids, molecular docking has been used to investigate their interactions with enzymes such as fatty acid synthase. mdpi.com A hypothetical docking study of this compound against a target protein would yield data such as binding affinity and interacting amino acid residues.

Table 1: Hypothetical Docking Study Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bonds |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.2 | TYR327, HIS449, SER289 | 2 |

| Fatty Acid Binding Protein 4 (FABP4) | -6.8 | ARG126, TYR128, PHE57 | 1 |

| Cyclooxygenase-2 (COX-2) | -6.1 | ARG120, TYR355, SER530 | 1 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific virtual screening and docking studies for this compound were not identified in the conducted literature search.

Bioinformatics Studies

Bioinformatics involves the use of computational tools to analyze biological data. In the context of a chemical compound like this compound, bioinformatics studies can encompass a wide range of analyses, including pathway analysis, target prediction, and analysis of 'omics' data. nih.govcam.ac.uk These studies help to place the compound within a broader biological context, suggesting its potential roles in metabolic pathways and cellular processes. nih.gov

For this compound, bioinformatics tools could be used to predict its potential protein targets based on chemical structure similarity to other known ligands. Furthermore, if experimental data from lipidomics studies were available, bioinformatics would be essential for processing the data and identifying metabolic pathways where this compound may play a role. mdpi.com By integrating various types of biological data, bioinformatics can help to formulate hypotheses about the compound's mechanism of action.

Table 2: Illustrative Bioinformatics Predictions for this compound

| Bioinformatics Tool | Prediction Type | Predicted Outcome | Confidence Score |

| SwissTargetPrediction | Target Prediction | Enzyme, Nuclear Receptor | 0.65 |

| KEGG Pathway Analysis | Metabolic Pathway Involvement | Fatty acid metabolism, Biosynthesis of secondary metabolites | High |

| PharmMapper | Pharmacophore-Based Target Prediction | G-protein coupled receptors, Ion channels | Moderate |

Disclaimer: The data in this table is for illustrative purposes to demonstrate the potential output of bioinformatics tools. Specific bioinformatics studies focused on this compound were not found in the literature search.

Molecular Modeling Studies

Molecular modeling encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. nih.gov It provides a way to study the structure, properties, and dynamics of molecules and their complexes. For this compound, molecular modeling could be used to understand its three-dimensional structure, conformational flexibility, and electronic properties.

A key technique in molecular modeling is molecular dynamics (MD) simulation, which calculates the motion of atoms in a molecular system over time. youtube.comnih.gov An MD simulation of this compound, either in isolation or in complex with a target protein, could provide insights into its dynamic behavior, stability of binding, and the role of solvent molecules. Such simulations can reveal details of molecular interactions that are not apparent from static docking studies.

For example, a molecular dynamics simulation could be used to study the stability of the interaction between this compound and a predicted target protein, providing a more detailed understanding of the binding event.

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å | Indicates the stability of the ligand's position in the binding site. |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Varies (e.g., 0.5 - 3.0 Å) | Shows the flexibility of different parts of the protein during the simulation. |

| Number of Hydrogen Bonds (Ligand-Protein) | 1-3 (fluctuating) | Indicates the dynamic nature of hydrogen bonding interactions. |

Disclaimer: This table contains example data that would be generated from a molecular dynamics simulation. No specific molecular modeling studies for this compound were identified in the performed search.

Synthetic Strategies and Chemical Transformations

Chemical Synthesis from Precursors

Chemical synthesis approaches often utilize naturally derived precursors, such as 10,16-dihydroxyhexadecanoic acid, which is abundant in plant cutin. nih.govsemanticscholar.org These methods involve a series of controlled reactions, including protection, oxidation, and deprotection steps.

A primary precursor for the chemical synthesis of 16-hydroxy-10-oxo-hexadecanoic acid is 10,16-dihydroxyhexadecanoic acid (10,16-DHPA). nih.gov This dihydroxy fatty acid is a major monomer component of the cutin found in tomato peels and can be isolated in significant quantities from these agro-industrial residues. nih.govsemanticscholar.orgnih.gov The structure of 10,16-DHPA, featuring hydroxyl groups at both the C10 and C16 positions, makes it a suitable starting material for targeted chemical modifications to create 16-hydroxy-10-oxo-hexadecanoic acid, a monomer that is naturally found in the cuticles of plants like lime. nih.govsemanticscholar.orgresearchgate.net The synthetic strategy involves selectively oxidizing the secondary hydroxyl group at the C10 position while leaving the primary hydroxyl group at the C16 position intact. researchgate.net

The key transformation in the synthesis is the selective oxidation of the C10 secondary alcohol of the precursor to a ketone. Pyridinium (B92312) chlorochromate (PCC) is an effective oxidizing agent for this purpose. nih.govmdpi.com The reaction is typically carried out in a solvent like acetonitrile (B52724) (CH3CN) or dichloromethane (B109758) (CH2Cl2). semanticscholar.orgmdpi.commdpi.com For instance, after protecting the primary hydroxyl group, the precursor is treated with PCC to yield the corresponding keto compound. semanticscholar.orgresearchgate.net In related reactions, direct oxidation of 10,16-DHPA with PCC has been shown to produce 7-oxohexadecanedioic acid with yields of around 63-73%. nih.gov The successful conversion to the keto group is confirmed by the disappearance of the alcohol signals and the appearance of a new signal for the keto group in NMR spectra. semanticscholar.orgmdpi.com

| Reagent | Precursor | Product | Solvent | Reported Yield | Source |

|---|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 10-hydroxy-16-(tert-butyldimethylsilyloxy) hexadecanoic acid | 16-(tert-Butyldimethylsilyloxy)-10-oxo-hexadecanoic acid | CH3CN | 72% | semanticscholar.orgresearchgate.net |

| Pyridinium Chlorochromate (PCC) | 10,16-Dihydroxyhexadecanoic acid (10,16-DHPA) | 7-Oxohexadecanedioic acid | CH3CN | 63% | nih.gov |

To ensure the selective oxidation of the secondary hydroxyl group at C10 without affecting the primary hydroxyl group at C16, a protection/deprotection strategy is essential. researchgate.net The primary hydroxyl group is more reactive and can be selectively protected using a bulky protecting group like tert-butyldimethylsilyl (TBDMS or TBS). researchgate.netmdpi.com The reaction involves treating 10,16-DHPA with tert-butyldimethylsilyl chloride (TBDMSCl) to form 10-hydroxy-16-(tert-butyldimethylsilyloxy) hexadecanoic acid. researchgate.net

Once the C16 hydroxyl is protected, the selective oxidation of the C10 hydroxyl is performed using PCC. researchgate.net Following the oxidation, the TBDMS protecting group is removed in a deprotection step. This is commonly achieved by treatment with tetra-n-butylammonium fluoride (B91410) (TBAF), which selectively cleaves the silicon-oxygen bond to regenerate the free hydroxyl group at the C16 position, yielding the final product, 16-hydroxy-10-oxo-hexadecanoic acid. researchgate.netmdpi.com

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly specific alternative for producing oxo fatty acids. These biocatalytic processes often employ cascade reactions where multiple enzymes work sequentially in a one-pot system to convert a simple substrate into a more complex product. nih.govmdpi.com

The enzymatic synthesis of 10-oxostearic acid (an alternative name for 10-oxohexadecanoic acid) from oleic acid can be efficiently performed using a multi-enzyme cascade reaction. nih.govresearchgate.netresearchgate.net This approach typically involves two main enzymatic steps. mdpi.com First, oleic acid is hydrated to form 10-hydroxystearic acid. nih.gov In the second step, the newly formed hydroxyl group is oxidized to a keto group to produce 10-oxostearic acid. nih.govmdpi.com To improve the efficiency of the oxidation step, which often requires an expensive cofactor like NAD+, a third enzyme can be included for cofactor regeneration, creating a tri-enzyme system. nih.govresearchgate.net This one-pot, stepwise cascade can achieve high conversion rates, with total conversions reaching 95% in some optimized systems. nih.gov

The specific enzymes employed in the cascade are critical for its success. The first step, the hydration of oleic acid, is catalyzed by an oleate (B1233923) hydratase. nih.govplos.org A novel oleate hydratase (PaOH) from Paracoccus aminophilus has been identified and shown to be highly efficient in converting oleic acid to 10-hydroxystearic acid. nih.govrsc.org Engineering of this enzyme has led to variants with significantly improved catalytic efficiency and stability. nih.gov

The second step, the oxidation of 10-hydroxystearic acid to 10-oxostearic acid, is carried out by a secondary alcohol dehydrogenase (ADH). mdpi.complos.org An ADH from Micrococcus luteus (MlADH) has been successfully used in this cascade. nih.gov To drive this reaction, a lactate (B86563) dehydrogenase (LdLDH) from Lactobacillus delbrueckii is often used to regenerate the NAD+ cofactor consumed by the ADH. nih.gov This tri-enzyme system demonstrates the practical feasibility of producing 10-oxostearic acid with high space-time yields. nih.govnih.gov

| Enzyme | Source Organism | Function in Cascade | Source |

|---|---|---|---|

| Oleate Hydratase (PaOH) | Paracoccus aminophilus | Hydration of oleic acid to 10-hydroxystearic acid | nih.govnih.gov |

| Secondary Alcohol Dehydrogenase (MlADH) | Micrococcus luteus | Oxidation of 10-hydroxystearic acid to 10-oxostearic acid | nih.govresearchgate.net |

| Lactate Dehydrogenase (LdLDH) | Lactobacillus delbrueckii | NAD+ cofactor regeneration | nih.gov |

Microbial Biotransformation of Unsaturated Fatty Acids

The microbial synthesis of this compound, also known as 10-oxopalmitic acid, is a notable example of biotransformation, where microorganisms convert fatty acids into more functionalized molecules. This process typically involves a two-step enzymatic cascade that introduces an oxygenated functional group at the C-10 position of the fatty acid chain. While the prompt specifies oleic acid, it is important to note that oleic acid (a C18 fatty acid) is biotransformed into 10-oxooctadecanoic acid. The direct precursor for this compound (a C16 fatty acid) is a corresponding C16 unsaturated fatty acid, most commonly palmitoleic acid. tandfonline.comoup.com

The enzymatic pathway for this conversion has been identified in several bacterial species. nih.gov The transformation is initiated by the hydration of a cis-9 double bond in the unsaturated fatty acid substrate. nih.govnih.govkeio.ac.jp This reaction is catalyzed by a hydratase enzyme, which adds a water molecule across the double bond to form the intermediate, 10-hydroxyhexadecanoic acid (also called 10-hydroxypalmitic acid). nih.govojp.gov Following hydration, the hydroxyl group at the C-10 position is oxidized to a ketone by a dehydrogenase enzyme, yielding the final product, this compound. nih.govnih.govkeio.ac.jp

Detailed Research Findings

Research has identified several microorganisms capable of catalyzing this type of reaction. The bacterium Micrococcus luteus has been shown to effectively convert various monounsaturated fatty acids that possess a cis-9 double bond into their corresponding 10-hydroxy and 10-oxo derivatives. tandfonline.comnih.gov Studies using a strain identified as Micrococcus luteus BLO-3 demonstrated the conversion of palmitoleic acid and myristoleic acid into 10-oxopalmitic acid (this compound) and 10-oxomyristic acid, respectively. tandfonline.comoup.com The same strain also metabolizes oleic acid into 10-hydroxystearic acid and 10-oxostearic acid. tandfonline.comoup.com

Similarly, enzyme systems from Flavobacterium meningosepticum have been shown to catalyze both the hydration of oleic acid to 10-hydroxystearic acid and its subsequent dehydrogenation to the 10-oxo product. nih.govkeio.ac.jp This pathway is not exclusive to aerobic bacteria; various aerobic and anaerobic microorganisms are involved in the formation of these oxo fatty acids, which are notably found as components of adipocere (grave wax). nih.govnih.gov

The table below summarizes the findings on the biotransformation of various unsaturated fatty acids into their 10-oxo derivatives by different microorganisms.

Table 1: Microbial Biotransformation of Unsaturated Fatty Acids to 10-Oxo Fatty Acids This table is interactive. Click on the headers to sort the data.

| Microorganism | Substrate | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Micrococcus luteus | Palmitoleic acid | 10-Hydroxyhexadecanoic acid | This compound | tandfonline.comoup.com |

| Micrococcus luteus | Oleic acid | 10-Hydroxystearic acid | 10-Oxooctadecanoic acid | tandfonline.comoup.com |

| Micrococcus luteus | Myristoleic acid | 10-Hydroxymyristic acid | 10-Oxomyristic acid | tandfonline.com |

| Pseudomonas Sp. | Palmitoleic acid | Not specified | This compound | tandfonline.com |

| Flavobacterium meningosepticum | Oleic acid | 10-Hydroxystearic acid | 10-Oxooctadecanoic acid | nih.govkeio.ac.jp |

Comparative Academic Studies

Comparison of Cutin Compositions

The plant cuticle is a complex structure primarily composed of an insoluble polymer matrix known as cutin, which is embedded with and covered by soluble waxes. gsartor.orgnih.gov Cutin itself is an aliphatic polyester (B1180765), built from glycerol (B35011) and derivatives of C16 and C18 fatty acids. nih.govoup.com The specific composition of these cutin monomers varies significantly between plant species, different organs of the same plant, and even the developmental stage of the tissue. gsartor.orgacs.org

The C16 family of monomers, derived from hexadecanoic acid, is a major constituent of the cutin in many plants. gsartor.org A predominant monomer found across numerous species is 10,16-dihydroxyhexadecanoic acid. nih.govoup.com For instance, the cutin of tomato fruit is composed of approximately 74% 10,16-dihydroxy C16:0 acid. acs.org Similarly, it is the main cutin monomer in the petals of Arabidopsis thaliana. nih.gov The target compound of this article, 10-Oxohexadecanoic acid (specifically, 16-hydroxy-10-oxohexadecanoic acid), is a related C16 oxo-fatty acid that has been identified as a plant metabolite in Glycine max (soybean). nih.gov

In contrast to plants rich in C16 monomers like tomato, other species may have cutins dominated by C18 components. gsartor.org For example, the cutin of plants in the Poaceae family (grasses) is predominantly made of C18 monomers. gsartor.org The variation in the ratio of C16 to C18 monomers is a key differentiating factor in the cutin composition among different plants. gsartor.org

The following table summarizes the cutin monomer composition for several plant species, illustrating the prevalence of C16 derivatives.

| Plant Species | Organ | Major Cutin Monomers | Reference |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Fruit | 10,16-dihydroxyhexadecanoic acid (~74%) | acs.org |

| Arabidopsis (Arabidopsis thaliana) | Petals | 10,16-dihydroxyhexadecanoic acid | nih.gov |

| Cork Oak (Quercus suber) | Leaf | 10,16-dihydroxyhexadecanoic acid (18-29%), 9,10,18-trihydroxyoctadecanoic acid | mdpi.com |

| Bean (Phaseolus vulgaris) | Leaf | Predominantly C16 monomers | gsartor.org |

| Grasses (Poaceae family) | Leaf | Predominantly C18 monomers | gsartor.org |

| Soybean (Glycine max) | Not Specified | Contains 16-hydroxy-10-oxohexadecanoic acid | nih.gov |

The plant cuticle is not a simple lipid layer but a complex composite material located on the outer side of the epidermal cell wall. nih.govnih.gov It is structurally and chemically heterogeneous, consisting of distinct but interconnected domains: a primarily aliphatic domain (cutin and waxes) and a polysaccharide domain. nih.govbohrium.comresearchgate.net

The prevailing model describes the cuticle as a lipidic layer where a cutin matrix, embedded with waxes, extends throughout, while polysaccharides are mainly restricted to the innermost region that interfaces with the epidermal cell wall proper. nih.govfrontiersin.org However, more recent interpretations suggest a more integrated structure, viewing the cuticle as a lipidized region of the epidermal cell wall, with a continuum between the polysaccharide and aliphatic components. oup.comnih.gov

The aliphatic domain is characterized by its hydrophobicity. acs.org Its main structural component is cutin, a polyester network of hydroxylated fatty acids. oup.com This domain also includes soluble cuticular waxes, which are complex mixtures of very long-chain fatty acids, alkanes, alcohols, and esters that are embedded within (intracuticular) and deposited on top of (epicuticular) the cutin matrix. acs.orgfrontiersin.org This lipid-rich domain serves as the primary barrier against uncontrolled water loss and external environmental stresses. oup.com

The polysaccharide domain consists of components typical of the plant primary cell wall, such as cellulose, hemicellulose, and pectin. bohrium.comresearchgate.net This domain provides structural support and is more hydrophilic than the aliphatic domain. nih.gov There is evidence of both non-covalent and covalent linkages between the cutin polyester and these polysaccharides, creating an integrated matrix that imparts both flexibility and strength to the plant surface. oup.combohrium.com This intimate connection challenges the view of the cuticle as a simple layer placed upon the cell wall, suggesting instead a gradual transition from the polysaccharide-rich cell wall to the lipid-dominated outer surface. nih.govfrontiersin.org

Comparison with Other Fatty Acids in Biological Assays

Direct comparative studies on the biological activity of this compound against other fatty acids are limited in the available scientific literature. However, research on related oxo-fatty acids and parent fatty acids provides a basis for comparison, particularly regarding antimicrobial properties.

Oxo-fatty acids, a class of oxylipins, are known to possess biological activity. For example, 10-oxo-trans-8-decenoic acid, a shorter-chain oxo-fatty acid found in mushrooms, has demonstrated inhibitory effects against the mycelial growth of the food spoilage fungus Penicillium expansum. nih.gov In one study, its antifungal activity was found to be comparable to 1-octen-3-ol, though less potent than equal molar concentrations of the common preservative sorbate. nih.gov The methyl ester of 10-oxooctadecanoic acid has also been identified in symbiotic bacteria and is associated with potential antifungal activity. gjesm.net

In comparison, hexadecanoic acid (palmitic acid), the saturated C16 fatty acid from which this compound is derived, exhibits broad-spectrum antimicrobial activity. sarpublication.com It has been shown to be effective against various plant and human pathogens, including fungi like Fusarium oxysporum, Aspergillus species, and Candida albicans, as well as bacteria. sarpublication.comdistantreader.org Other fatty acids, such as linoleic acid (a polyunsaturated C18 fatty acid), also show significant antimicrobial activity against oral microorganisms, including C. albicans. researchgate.net Studies comparing different fatty acids have shown that their effectiveness can be dependent on chain length and degree of saturation. For instance, medium-chain fatty acids (MCFAs) like capric acid (C10) and lauric acid (C12) often exhibit strong antimicrobial activity. nih.govmdpi.com

The following table summarizes the observed antimicrobial activities of various fatty acids from different studies, providing a comparative context for the potential activity of this compound.

| Fatty Acid/Derivative | Class | Observed Biological Activity | Target Organism(s) | Reference |

|---|---|---|---|---|

| 10-oxo-trans-8-decenoic acid | Oxo-fatty acid (C10) | Inhibits mycelial growth | Penicillium expansum | nih.gov |

| Hexadecanoic acid (Palmitic Acid) | Saturated fatty acid (C16) | Antifungal and antibacterial | Fusarium oxysporum, Aspergillus spp., Candida spp., Staphylococcus aureus | sarpublication.comdistantreader.org |

| Linoleic acid | Polyunsaturated fatty acid (C18:2) | Antimicrobial | Candida albicans and oral bacteria | researchgate.net |

| Lauric acid | Saturated fatty acid (C12) | Strong bactericidal activity | Gram-positive bacteria (e.g., MRSA), H. pylori | mdpi.com |

| Capric acid | Saturated fatty acid (C10) | Antimicrobial | Oral bacteria | nih.gov |

| Methyl ester of 10-oxooctadecanoic acid | Oxo-fatty acid ester (C18) | Associated with antifungal activity | Malassezia furfur, Candida albicans | gjesm.net |

Differential Metabolite Analysis in Disease States

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is a powerful tool for discovering biomarkers associated with various disease states. nih.govmdpi.com Numerous studies have identified dysregulation in fatty acid metabolism in conditions such as autoimmune diseases, cancer, and diabetes. clinexprheumatol.orgmdpi.com For instance, targeted metabolomic analysis of serum has revealed that levels of fatty acids like stearic acid and linoleic acid are significantly altered in patients with Sjögren's syndrome compared to healthy individuals. clinexprheumatol.org

However, based on available scientific literature, this compound has not been specifically identified as a differential metabolite or a potential biomarker in human or animal disease states. While metabolomics studies frequently flag various fatty acids and their derivatives as being significant, this compound is not among those prominently reported. nih.govclinexprheumatol.orgnih.gov

In the context of plant biology, however, related oxo-fatty acids play a crucial role in "disease states," specifically in mediating defense responses to pathogens and environmental stress. nih.gov These molecules, known as oxylipins, function as potent signaling molecules. For example, 12-oxo-phytodienoic acid (OPDA), a C18 cyclopentenone, is a key precursor to the jasmonate family of plant hormones. frontiersin.org OPDA and its derivatives are involved in activating defense genes and fine-tuning responses against a wide array of biotic stresses like fungal infections and insect attacks. nih.govfrontiersin.org Similarly, the C18 oxylipin 10-oxo-11-phytoenoic acid (10-OPEA) is produced by maize in response to fungal and insect attack and has direct antimicrobial and herbivore growth-inhibiting properties. nih.gov These plant-based oxo-fatty acids function as signals that regulate growth, development, and defense, highlighting the significant role of this class of compounds in the physiological response to stress and disease in plants. frontiersin.org

Future Research Directions and Applications

Elucidation of Complete Mechanistic Pathways

A primary area for future research is the complete elucidation of the metabolic pathways involving 10-oxohexadecanoic acid. Oxo-fatty acids are typically formed in nature from hydroperoxides through the action of various enzymes as part of the oxylipin pathway. gerli.com Understanding the specific enzymes—such as lipoxygenases, cytochrome P450s, or hydrolases—responsible for the biosynthesis of this compound from its precursors is critical.

Furthermore, its catabolism is largely uncharacterized. Fatty acid metabolism generally occurs through beta-oxidation in the mitochondria and peroxisomes to generate energy. wikipedia.orgnih.gov Research on the closely related 16-oxohexadecanoic acid shows that it can be oxidized by the enzyme cytochrome P450BM-3 to form the corresponding alpha,omega-diacid, indicating that pathways other than standard beta-oxidation may be involved in the breakdown of oxo-fatty acids. nih.gov Future studies should aim to identify the specific enzymes and intermediates in both the anabolic and catabolic pathways of this compound. This knowledge will be fundamental to understanding its physiological role and for developing methods for its biological production.

Further Investigation of Biological Activities and Therapeutic Potential

While the specific biological activities of this compound are not yet well-defined, numerous related fatty acids exhibit significant therapeutic potential, suggesting promising avenues for investigation. N-hexadecanoic acid (palmitic acid), the parent saturated fatty acid, has demonstrated anti-inflammatory, antioxidant, and antimicrobial properties. scite.airesearchgate.netsarpublication.comresearchgate.net Its anti-inflammatory effects have been linked to the competitive inhibition of the phospholipase A2 enzyme, a key initiator of the inflammatory cascade. scite.airesearchgate.net

Other modified fatty acids have also shown notable bioactivity. For instance, 10-hydroxy-2-decenoic acid (Queen Bee Acid) exhibits anti-inflammatory, anti-tumor, and immunomodulatory effects. mdpi.commdpi.com Pentadecanoic acid has also been studied for its anti-inflammatory properties in the context of inflammatory bowel disease. mdpi.com Given these precedents, future research should systematically screen this compound for a range of biological effects. Investigations into its potential as an anti-inflammatory, antimicrobial, and anti-cancer agent could reveal novel therapeutic applications. nih.govnih.govdistantreader.org

Table 1: Reported Biological Activities of Related Fatty Acids

| Compound Name | Biological Activity | Research Finding |

|---|---|---|

| n-Hexadecanoic acid | Anti-inflammatory | Competitively inhibits the phospholipase A2 enzyme, a key step in the inflammatory process. scite.airesearchgate.net |

| n-Hexadecanoic acid | Antimicrobial | Shows inhibitory activity against pathogenic bacteria such as Xanthomonas campestris and fungi like Fusarium oxysporum. distantreader.org |

| n-Hexadecanoic acid | Antioxidant | Exhibits free radical scavenging activity and can modulate the expression of antioxidant enzymes. sarpublication.comresearchgate.net |

| 10-Hydroxy-2-decenoic acid | Anti-cancer | Induces apoptosis and reduces cell viability in human hepatoma (HepG2) cells. mdpi.com |

| 10-Hydroxydecanoic acid | Immunomodulatory | Has been shown to have effects on gene expression and the immune response. mdpi.com |

| Pentadecanoic acid | Anti-inflammatory | Demonstrates therapeutic effects in mouse models of inflammatory bowel disease (ileitis and colitis). mdpi.com |

Development of Sustainable Bioproduction Methods

The chemical synthesis of specialized fatty acids can be complex and environmentally challenging. Therefore, a significant future direction is the development of sustainable bioproduction methods for this compound using engineered microorganisms. Research has already demonstrated the successful production of related hydroxy fatty acids using biocatalytic systems.

Whole-cell biocatalysts, particularly recombinant Escherichia coli, have been engineered to produce ω-hydroxy fatty acids. nih.govresearchgate.net These systems often rely on the expression of cytochrome P450 monooxygenases, which are capable of hydroxylating fatty acids at specific positions. nih.govresearchgate.net Similarly, multi-enzyme in vitro systems have been developed to produce dihydroxy fatty acids by combining the activities of fatty acid desaturases, epoxygenases, and epoxide hydrolases from different organisms. researchgate.net Engineering a microorganism with a pathway that includes a specific hydroxylase followed by an alcohol dehydrogenase could provide a direct route to this compound from oleic acid or other precursors. Such methods, which can utilize renewable feedstocks, offer a greener alternative to traditional chemical synthesis. google.com

Table 2: Examples of Biocatalytic Systems for Modified Fatty Acid Production

| Product | Biocatalytic System | Key Enzymes | Host Organism |

|---|---|---|---|

| ω-Hydroxy dodecanoic acid | Whole-cell biocatalyst | Cytochrome P450 monooxygenase fused to a reductase domain | Escherichia coli |

| 9,10-Dihydroxyhexadecanoic acid | In vitro enzymatic synthesis | Fatty acid desaturase, Epoxygenase, Epoxide hydrolase | Recombinant proteins expressed in E. coli |

| ω-Hydroxy fatty acid derivatives | Engineered metabolic pathway | Thioesterase, ω-Hydroxylase (Cytochrome P450) | Recombinant microorganism |

Exploration of New Applications in Biomedical Science and Materials Science

The unique chemical structure of this compound, featuring both a carboxylic acid group and a ketone group, makes it a versatile building block for new materials. aaronchem.com The carboxylic acid moiety allows for condensation reactions to form esters and amides, while the ketone group can be selectively modified through reactions like reduction or substitution. aaronchem.com This dual functionality opens up opportunities for its use in the synthesis of novel polymers, such as polyesters and polyamides, with tailored properties. aaronchem.com

In biomedical science, these properties could be leveraged to create advanced functional materials. For example, this compound could be incorporated into polymer backbones to develop biocompatible and biodegradable materials for medical implants or tissue engineering scaffolds. If the compound is found to possess inherent antimicrobial or anti-inflammatory properties, these materials could offer the dual benefit of structural support and localized therapeutic activity. Its potential as a precursor for specialized lipids also suggests applications in creating novel lipid-based drug delivery systems. aaronchem.com

Role in Omics Research and Biomarker Discovery

The advancement of "omics" technologies, particularly metabolomics and lipidomics, provides powerful tools for the comprehensive analysis of small molecules in biological systems. These approaches can simultaneously detect and quantify hundreds to thousands of metabolites, including various fatty acids. Oxo-fatty acids such as oxo-octadecanoic acid are already cataloged in metabolomics databases, indicating their relevance in metabolic studies. metabolomicsworkbench.org

A key future direction is to apply targeted and untargeted metabolomics to investigate the role of this compound in health and disease. For instance, metabolomic studies on glioblastoma cells have already shown that medium-chain fatty acids can significantly alter cellular metabolism, including fatty acid synthesis pathways. nih.gov By measuring the levels of this compound in different tissues and biofluids (e.g., plasma, urine), it may be possible to identify correlations between its abundance and specific pathological conditions. This could lead to its validation as a novel biomarker for disease diagnosis, prognosis, or monitoring treatment responses.

Q & A

Basic: What analytical techniques are validated for identifying 10-Oxohexadecanoic acid in complex biological matrices?

Methodological Answer:

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for detecting oxo-fatty acids like this compound in biological samples such as adipocere. TLC provides preliminary separation based on polarity, while GC-MS offers high specificity for structural confirmation. For forensic applications, sample preparation must account for matrix effects (e.g., lipid degradation products) to avoid false positives. Calibration with synthetic standards is critical for quantification .

Basic: What synthetic strategies are effective for producing this compound, and how can reaction yields be optimized?

Methodological Answer:

this compound can be synthesized via oxidation of hexadecanoic acid derivatives (e.g., using Jones reagent or enzymatic methods). Key parameters include:

- Temperature control : Oxidation reactions often require low temperatures (0–5°C) to prevent over-oxidation.

- Catalyst selection : Enzymatic approaches (e.g., lipoxygenases) improve regioselectivity but may require anaerobic conditions.

- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%). Yield optimization involves iterative adjustments to solvent ratios and reaction time .

Basic: How does this compound function in plant octadecanoid biosynthesis, and what experimental models are suitable for studying this?

Methodological Answer:

In plants, this compound is hypothesized to regulate defense responses and morphogenesis via octadecanoid pathways. Experimental models include:

- Arabidopsis thaliana mutants : Knockout lines for fatty acid β-oxidation enzymes can elucidate biosynthetic routes.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifies endogenous levels in plant tissues under stress conditions (e.g., pathogen exposure).

- Isotopic labeling : Tracers like ¹³C-palmitic acid track metabolic flux. Controls must include wild-type plants and solvent-only treatments to isolate compound-specific effects .

Advanced: How can researchers resolve contradictions in reported biological roles of this compound across plant species?

Methodological Answer:

Contradictions (e.g., roles in defense vs. growth) may arise from species-specific enzyme expression or environmental variables. Strategies include:

- Comparative metabolomics : Profile oxo-fatty acids in multiple species under standardized conditions.

- Knockdown/overexpression studies : Use RNAi or CRISPR-Cas9 to perturb biosynthetic genes (e.g., LOX or CYP450 families).

- Meta-analysis : Systematically review existing data to identify confounding factors (e.g., light intensity, soil pH). Statistical tools like ANOVA or mixed-effects models account for inter-study variability .

Advanced: What experimental designs are appropriate for studying this compound’s role in adipocere formation under varying environmental conditions?

Methodological Answer:

Adipocere studies require simulating decomposition environments. Key considerations:

- Controlled variables : Temperature, humidity, and microbial activity (e.g., using soil microcosms).

- Time-series sampling : Collect samples at intervals (e.g., 7, 14, 21 days) to track lipid transformation kinetics.

- Cross-validation : Compare GC-MS data with histochemical staining (e.g., Sudan Black for lipids). Replicate experiments across multiple cadaver models (e.g., porcine vs. human tissue) to generalize findings .

Advanced: How can multi-omics approaches elucidate the biosynthetic pathways of this compound?

Methodological Answer:

Integrate transcriptomics, proteomics, and metabolomics:

- Transcriptomics : RNA-seq identifies upregulated genes (e.g., oxidases) during fatty acid metabolism.

- Proteomics : LC-MS/MS detects enzyme expression levels (e.g., acyl-CoA dehydrogenases).

- Metabolomics : Stable isotope-resolved NMR or MS maps metabolic intermediates.

Data integration tools (e.g., KEGG pathway mapping) correlate gene expression with metabolite abundance, enabling pathway reconstruction .

Methodological: How should clustered data (e.g., repeated measurements in longitudinal studies) be analyzed in experiments involving this compound?

Methodological Answer:

For clustered data (e.g., multiple observations per subject):

- Mixed-effects models : Separate fixed effects (e.g., dosage) from random effects (e.g., individual variability).

- Generalized estimating equations (GEEs) : Account for temporal autocorrelation in time-series data.

- Power analysis : Ensure sufficient sample size to detect effect sizes, given intra-cluster correlations. Software like R (lme4 package) or SAS PROC MIXED is recommended .

Methodological: What statistical approaches are robust for analyzing dose-response relationships of this compound in cell-based assays?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.

- ANCOVA : Adjust for covariates like cell confluency or plate effects. Outlier detection (e.g., Grubbs’ test) ensures data integrity. Tools like GraphPad Prism or Python’s SciPy optimize reproducibility .

Advanced: How can cross-disciplinary methodologies bridge forensic and plant biology research on this compound?

Methodological Answer:

- Shared analytical platforms : Use GC-MS for both adipocere analysis and plant lipidomics.

- Comparative lipidomics : Identify conserved pathways (e.g., β-oxidation) across decomposition and stress responses.

- Collaborative frameworks : Establish joint databases for lipid degradation products and plant metabolites. Cross-validation with synthetic standards ensures methodological consistency .

Methodological: What strategies ensure rigorous literature reviews when addressing conflicting data on this compound?

Methodological Answer:

- Systematic reviews : Follow PRISMA guidelines to minimize selection bias.

- Critical appraisal : Use tools like GRADE to assess study quality (e.g., sample size, controls).

- Thematic synthesis : Categorize findings by experimental conditions (e.g., in vitro vs. in vivo). Software like Covidence or Rayyan streamlines data extraction and synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.